1,1,1-Trifluoropentane
Overview
Description
1,1,1-Trifluoropentane, also known as trifluoro-acetylacetone (TFAA), is a clear light yellow to orange liquid . It has been used as a reagent in the preparation of 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide derivatives .
Synthesis Analysis
The synthesis of 1,1,1-Trifluoropentane involves the condensation of esters of trifluoroacetic acid with acetone . In one synthesis route, the residue was subjected to silica gel column chromatography to yield 5-phenyl-1,1,1-trifluoropentane-2-one.Molecular Structure Analysis
The molecular structure of 1,1,1-Trifluoropentane has been investigated by Density Functional Theory (DFT) calculations . The molecular formula is C5H9F3 .Chemical Reactions Analysis
1,1,1-Trifluoropentane can undergo various chemical reactions. For instance, N.m.r. analysis of solutions of 1,1,1-Trifluoropentane shows the formation of 2-bromo alcohol analogues at temperatures below 250 K .Physical And Chemical Properties Analysis
1,1,1-Trifluoropentane has a density of 1.0±0.1 g/cm3, a boiling point of 59.1±8.0 °C at 760 mmHg, and a vapour pressure of 216.9±0.1 mmHg at 25°C . It has an enthalpy of vaporization of 28.9±3.0 kJ/mol and a flash point of -18.1±6.4 °C .Scientific Research Applications
Synthetic Transformations
1,1,1-Trifluoropentane and related triflates have been widely used in synthetic chemistry. Vinyl and aryl triflates, which share a core structural similarity with 1,1,1-Trifluoropentane, have found significant applications in cross-coupling reactions and in the Heck reaction due to their superior regio- and diastereoselectivity. They also play a crucial role in natural product synthesis, particularly in palladium-catalyzed carbon monoxide insertion reactions to form esters or amides. Furthermore, various deoxygenation procedures for ketones or phenols are based on the ease of removal of the trifluoromethanesulfoxy group (Ritter, 1993).
Lewis Acid Catalysis
Scandium trifluoromethanesulfonate, another compound related to 1,1,1-Trifluoropentane, is a highly active Lewis acid catalyst used in the acylation of alcohols with acid anhydrides and in the esterification of alcohols. It exhibits remarkable catalytic activity, making it effective for selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).
Organic Synthesis
The compound has been used in the regioselective synthesis of trifluoromethylated pyrazoles. For example, 1,1,1-Trifluoropentane-2,4-dione, a closely related compound, was used to synthesize trifluoromethylated pyrazoles by selective protection, demonstrating its utility in organic synthesis (Lyga & Patera, 1990).
Stereocontrolled Access and Kinetic Studies
1,1,1-Trifluoro-3-(phenylthio)propan-2-ol, derived from 1,1,1-Trifluoropentane, has been synthesized with high enantiomeric purity and used to create 1,1,1-trifluoro-2,3-epoxypropane. This showcases its role in stereocontrolled synthesis and the formation of complex organic molecules (Shimizu, Sugiyama, & Fujisawa, 1996). Additionally, studies on the kinetics and mechanisms of reactions involving 1,1,1-trifluoropentane-2,4-dione with various metal ions have provided valuable insights into the interaction of this compound with metal complexes (Hynes & O'Shea, 1983).
Safety And Hazards
properties
IUPAC Name |
1,1,1-trifluoropentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3/c1-2-3-4-5(6,7)8/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GENRYAJRHIWOJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30281148 | |
Record name | 1,1,1-Trifluoropentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30281148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoropentane | |
CAS RN |
406-82-6 | |
Record name | 1,1,1-Trifluoropentane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000406826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1-Trifluoropentane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20544 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1,1-Trifluoropentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30281148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1-TRIFLUOROPENTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P5J74R3RC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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